Benzenesulfonamide, N-(2-hydroxyethyl)-2-methyl-5-nitro-
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Overview
Description
N-(2-Hydroxyethyl)-4-nitrotoluene-2-sulphonamide is an organic compound that features a sulphonamide group attached to a nitrotoluene moiety, with a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-4-nitrotoluene-2-sulphonamide typically involves the reaction of 4-nitrotoluene-2-sulphonyl chloride with ethanolamine. This reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-(2-Hydroxyethyl)-4-nitrotoluene-2-sulphonamide can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of catalysts, such as metal oxides, can also enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-4-nitrotoluene-2-sulphonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulphonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as alkyl halides or amines.
Major Products Formed
Oxidation: 4-Aminotoluene-2-sulphonamide.
Reduction: 4-Nitrotoluene-2-sulfonic acid and ethanolamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Hydroxyethyl)-4-nitrotoluene-2-sulphonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-4-nitrotoluene-2-sulphonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulphonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
N-(2-Hydroxyethyl)-4-nitrotoluene-2-sulphonamide can be compared with other similar compounds, such as:
N-(2-Hydroxyethyl)-ethylenediamine: Similar in structure but lacks the nitro and sulphonamide groups.
N-(2-Hydroxyethyl)aniline: Contains a hydroxyethyl group but has an aniline moiety instead of nitrotoluene.
Methyldiethanolamine: Features a similar hydroxyethyl group but with different functional groups attached.
The uniqueness of N-(2-Hydroxyethyl)-4-nitrotoluene-2-sulphonamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
CAS No. |
68003-40-7 |
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Molecular Formula |
C9H12N2O5S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-methyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H12N2O5S/c1-7-2-3-8(11(13)14)6-9(7)17(15,16)10-4-5-12/h2-3,6,10,12H,4-5H2,1H3 |
InChI Key |
PPOLVIMYSMIWCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCO |
Origin of Product |
United States |
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